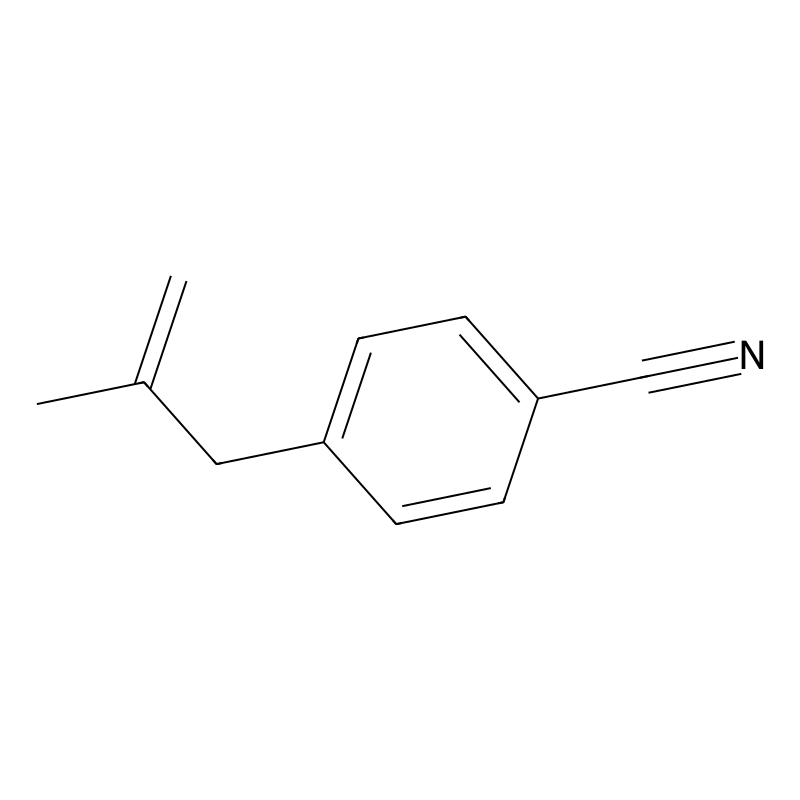

3-(4-Cyanophenyl)-2-methyl-1-propene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organotin (IV) Carboxylates Synthesis

Scientific Field: Chemistry

Summary of Application: A series of six organotin (IV) carboxylates, where L = 3-(4-cyanophenyl) acrylic acid, have been synthesized.

Methods of Application: The complexes were synthesized and characterized by elemental analysis, FT-IR, and NMR (1H, 13C).

Results or Outcomes: The complexes were screened for antimicrobial activities and cytotoxicity. The results showed that triorganotin (IV) complexes exhibited good catalytic activity than their di-analogues.

Synthesis of Aromatase Inhibitors

Scientific Field: Biochemistry

Summary of Application: Racemic 3-amino-3-(4-cyanophenyl)propionic acid, a β-amino acid derivative, is used in the synthesis of aromatase inhibitors, antagonists of the Bradykinin B1 receptor, and TNFα inhibitors.

Synthesis of Fluorescent Materials

Scientific Field: Material Science

Results or Outcomes: They exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution.

Structural Investigation of P(BPMA/CPPHMA) and P(MMA/BPMA/CPPHMA) Copolymers

Scientific Field: Polymer Science

Methods of Application: The thermotropic properties of copolymers with stepwise varied chemical composition are investigated with differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Results or Outcomes: While the P (CPPHMA) homopolymer exhibits a smectic A phase, copolymers having CPPHMA comonomer content of 79 mol% and higher show weak liquid crystalline behavior.

Selective Detection of Cyanide Ion

Scientific Field: Analytical Chemistry

Summary of Application: 4,4′-bis-[3-(4-cyanophenyl)thiourea]diphenyl sulfide 6 and 4,4′-bis-[3-(3-cyanophenyl)thiourea]diphenyl sulfide 9 exhibited selective detection of cyanide by the naked-eye as well as by UV-Vis spectroscopy.

3-(4-Cyanophenyl)-2-methyl-1-propene is an organic compound characterized by a propene group bonded to a cyanophenyl moiety. It has the molecular formula and a molecular weight of 171.24 g/mol. The compound features a methyl group and a cyano group attached to the phenyl ring, which contributes to its unique properties and reactivity. This structural arrangement influences its reactivity patterns, making it distinct from other similar compounds.

- Oxidation: The compound can be oxidized to form corresponding oxides, such as carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the nitrile group to an amine, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: The aromatic ring can participate in electrophilic substitution reactions, where reagents like halogens or nitrating agents are used under acidic conditions. Nucleophilic substitution reactions can also occur, allowing for the replacement of the cyanophenyl group with other functional groups.

Research into the biological activity of 3-(4-Cyanophenyl)-2-methyl-1-propene is ongoing, with studies focusing on its potential applications in pharmaceuticals. The compound's unique structure may allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry. Interaction studies are essential for understanding its reactivity and potential biological effects, including safety and efficacy assessments in pharmaceutical applications .

The synthesis of 3-(4-Cyanophenyl)-2-methyl-1-propene typically involves several methods, with the Suzuki–Miyaura coupling reaction being one of the most common approaches. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. In industrial settings, large-scale Suzuki–Miyaura coupling reactions are optimized to ensure high yield and purity of the product by controlling temperature, pressure, and reactant concentrations.

Additionally, 3-Cyanophenyl isocyanate can serve as a starting reagent in various synthetic routes leading to this compound. Isocyanates are commonly employed in the production of polyurethanes and other polymers through reactions with polyols.

3-(4-Cyanophenyl)-2-methyl-1-propene has several notable applications across different fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicine: Its potential as a precursor for pharmaceutical compounds is being explored.

- Industry: The compound is utilized in producing advanced materials and polymers .

Interaction studies involving 3-(4-Cyanophenyl)-2-methyl-1-propene are crucial for assessing its reactivity and potential biological effects. These studies may focus on understanding how this compound interacts with various molecular targets, which could provide insights into its safety and efficacy for pharmaceutical applications .

Several compounds share structural similarities with 3-(4-Cyanophenyl)-2-methyl-1-propene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(3-Cyanophenyl)-2-methyl-1-propene | C11H11N | Different positioning of the cyano group |

| 3-(4-Cyanophenyl)-1-propene | C11H11N | Variation in position of the propene functionality |

| 4-(4-Cyanophenyl)-2-methyl-1-butene | C12H13N | Similar cyanophenyl structure but different alkene |

| 3-Chloro-2-methyl-1-propene | C11H12Cl | Chlorine substitution instead of cyano |

The uniqueness of 3-(4-Cyanophenyl)-2-methyl-1-propene lies primarily in its specific arrangement of functional groups, particularly the position of the cyano group relative to the methyl and propene functionalities. This structural arrangement allows for distinct reactivity patterns not seen in other similar compounds, potentially leading to unique applications in both synthetic chemistry and pharmacology.